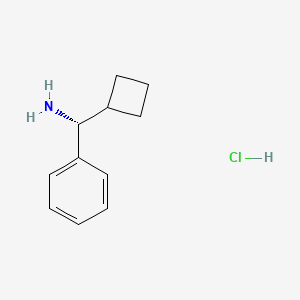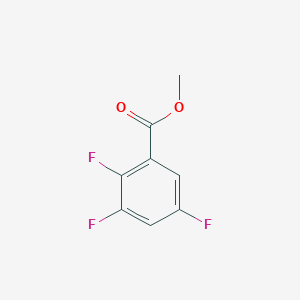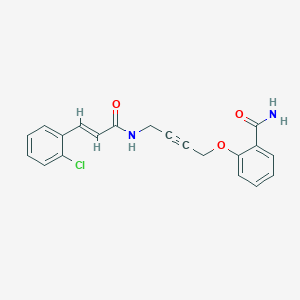
N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocycles. The pyrimidine core is a common motif in many pharmaceuticals, and the presence of a nitro group and a fluorophenyl group could suggest potential for interactions with biological systems. The pyrrolidine ring is a feature that is often seen in drug molecules, which can impart certain pharmacokinetic properties to the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include Michael addition and alkylation steps. For instance, the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition followed by a stereoselective alkylation . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR. For example, the chemical shift assignment of N-substituted pyrrolopyrimidinamines, some of which are fluorinated, has been performed using 1H, 13C, 19F NMR, and 2D COSY, HMBC, and HSQC experiments . Additionally, the crystal structure of 5-nitro-substituted dihydropyrimidinones has been determined by X-ray diffraction, revealing conformational peculiarities . These techniques could be employed to elucidate the structure of "N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine".
Chemical Reactions Analysis
The presence of a nitro group in the compound suggests that it could undergo chemical reactions typical of nitro compounds, such as reduction to an amine, which could further react or be used in the synthesis of other compounds. The pyrrole 2,5-diamides with nitrophenyl groups have been shown to deprotonate in the presence of fluoride, leading to a color change . This indicates that the compound may also exhibit interesting reactivity, particularly in the presence of specific anions or reducing agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the fluorine atom could affect the lipophilicity of the molecule, while the nitro group could contribute to its acidity or reactivity. The pyrrolidine ring might affect the compound's solubility and its ability to cross biological membranes. The crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provide insights into the molecular conformation and potential intermolecular interactions, which could be relevant for understanding the properties of "N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine" .
科学的研究の応用
Template Design for Drug Development
The synthesis and characterization of compounds structurally related to N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine have shown potential applications in drug design, particularly against chronic myelogenous leukemia (CML). One study reports the synthesis, crystal structure, and spectroscopic and electronic properties of a compound with a similar structure, demonstrating potential as a template for new drugs against CML. This compound, despite not having a more negative value than the control molecule Imatinib, shows great potential for being used as a template for new drug developments (Moreno-Fuquen et al., 2021).
CNS Active Agents Development
Research into compounds with structures closely related to N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine has led to the discovery of potential antidepressant and nootropic agents. A study on the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides found that compounds with specific substitutions on the aryl ring exhibited high antidepressant activity. This suggests the potential of these structures in developing CNS active agents for therapeutic use (Thomas et al., 2016).
Polymer Synthesis and Material Science
In the field of material science, novel pyridine-containing linear and branched polyimides have been synthesized using monomers that share structural similarities with N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine. These polyimides exhibit good solubility, excellent thermal stability, and have potential applications in the development of materials with specific electronic or optical properties (Jang et al., 2015).
Radiosensitizers in Cancer Therapy
Compounds structurally related to N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine have been explored as potential radiosensitizers to improve therapeutic outcomes in cancer treatment. A study identified a novel pan CDK inhibitor with promising results in enhancing radiosensitivity, demonstrating the utility of these compounds in developing treatments that improve the effectiveness of radiotherapy for cancer patients (Jung et al., 2019).
特性
IUPAC Name |
N-(3-fluorophenyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2/c1-10-13(21(22)23)14(20-7-2-3-8-20)19-15(17-10)18-12-6-4-5-11(16)9-12/h4-6,9H,2-3,7-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEHIDREQRLITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC(=CC=C2)F)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2511336.png)



![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)


![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)
![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)

![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)

